molecular formula C8H14N6 B3290479 6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine CAS No. 865074-90-4

6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine

Cat. No.: B3290479
CAS No.: 865074-90-4
M. Wt: 194.24 g/mol
InChI Key: MRQNGLFOTUOBAB-UHFFFAOYSA-N
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Description

The study of heterocyclic chemistry is fundamental to the advancement of various scientific disciplines, particularly in medicinal chemistry and materials science. Within this broad field, the compound 6-Piperidin-4-yl- calpaclab.comresearchgate.netchembuyersguide.comtriazine-2,4-diamine emerges as a molecule of interest due to its hybrid structure, which combines two important pharmacophores. The following subsections will contextualize this compound by examining its constituent parts and its place within the broader landscape of chemical research.

The 1,3,5-triazine (B166579), a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5, is a privileged scaffold in modern chemical research. nih.gov Its derivatives are known for their diverse range of applications, stemming from their unique electronic properties and the ability to form multiple hydrogen bonds. nih.gov In medicinal chemistry, the 1,3,5-triazine core is a component of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The versatility of the triazine ring arises from the reactivity of its carbon atoms, which can be sequentially substituted to create a library of compounds with varied physicochemical properties. mdpi.com This adaptability has made 1,3,5-triazine derivatives a focal point in the development of novel therapeutic agents and functional materials. nih.gov

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of intermolecular interactions, making it a crucial component in molecular design. The incorporation of a piperidine moiety can significantly influence a molecule's lipophilicity, solubility, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles. In organic synthesis, the piperidine scaffold serves as a versatile building block for the construction of more complex molecular architectures.

While specific historical data on the synthesis of 6-Piperidin-4-yl- calpaclab.comresearchgate.netchembuyersguide.comtriazine-2,4-diamine is not extensively documented in readily available literature, the development of piperidinyl-triazine scaffolds can be traced through the broader evolution of triazine chemistry. The synthesis of 1,3,5-triazines dates back to the 19th century, with significant advancements in their derivatization occurring throughout the 20th century, largely driven by the agrochemical and pharmaceutical industries. The exploration of incorporating piperidine and other saturated heterocycles onto the triazine core is a more recent trend, fueled by the desire to enhance the drug-like properties of these molecules. Research has demonstrated that the combination of these two moieties can lead to compounds with potent biological activities. mdpi.comnih.gov

Current research on 1,3,5-triazine derivatives continues to be a vibrant area of investigation. A significant trend is the development of green and efficient synthetic methodologies, such as microwave-assisted synthesis, to produce libraries of triazine compounds for high-throughput screening. researchgate.netrsc.org There is also a strong focus on creating hybrid molecules that combine the triazine scaffold with other pharmacophores to develop agents with novel mechanisms of action or improved therapeutic indices. mdpi.com

Despite the broad interest in piperidinyl-triazine scaffolds, a specific research gap appears to exist for the compound 6-Piperidin-4-yl- calpaclab.comresearchgate.netchembuyersguide.comtriazine-2,4-diamine itself, with limited dedicated studies on its synthesis, characterization, and biological evaluation. Much of the available information is in the context of its inclusion in chemical supplier catalogs as a building block for further chemical synthesis. calpaclab.comcato-chem.com This suggests that while the compound is recognized for its potential in constructing larger, more complex molecules, its intrinsic properties and applications remain an underexplored area of academic research. Future investigations could focus on elucidating its specific biological activities and exploring its potential in areas such as medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 6-Piperidin-4-yl- calpaclab.comresearchgate.netchembuyersguide.comtriazine-2,4-diamine

PropertyValueSource
CAS Number 865074-90-4 calpaclab.comcato-chem.com
Molecular Formula C₈H₁₄N₆ calpaclab.comcato-chem.com
Molecular Weight 194.24 g/mol calpaclab.comcato-chem.com

Table 2: Key Structural Moieties and Their Significance

MoietySignificance in Molecular Design
1,3,5-Triazine Aromatic, electron-deficient core; capable of hydrogen bonding; versatile scaffold for substitution. nih.gov
Piperidine Saturated heterocycle; introduces conformational flexibility; basic nitrogen for interactions; modulates physicochemical properties.
Diamino Groups Act as hydrogen bond donors and acceptors; crucial for interactions with biological targets. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h5,11H,1-4H2,(H4,9,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNGLFOTUOBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 6 Piperidin 4 Yl 1 2 3 Triazine 2,4 Diamine and Its Derivatives

Strategies for the Construction of the 1,3,5-Triazine (B166579) Core

The formation of the central 1,3,5-triazine ring is most commonly achieved through the functionalization of a pre-existing triazine core rather than through cyclization reactions.

Utilization of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) as a Fundamental Precursor

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, serves as the cornerstone for the synthesis of a vast array of 1,3,5-triazine derivatives. nih.govmdpi.comrsc.org This is attributed to its commercial availability, low cost, and the high reactivity of its three chlorine atoms towards nucleophilic substitution. nih.govfrontiersin.org The planar, symmetrical structure of cyanuric chloride, with its electron-deficient triazine ring, makes it highly susceptible to attack by various nucleophiles. rsc.org The stepwise displacement of the chlorine atoms can be meticulously controlled, allowing for the precise installation of different substituents onto the triazine core. nih.govarkat-usa.org

Stepwise Nucleophilic Aromatic Substitution Reactions for Triazine Functionalization

The functionalization of the cyanuric chloride core is achieved through a series of temperature-controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. arkat-usa.org The reactivity of the chlorine atoms decreases with each substitution, a phenomenon that allows for the selective introduction of different nucleophiles. nih.govresearchgate.net

The general principle for this stepwise substitution is as follows:

First Substitution: Occurs at low temperatures, typically around 0°C. mdpi.comarkat-usa.orgresearchgate.net

Second Substitution: Proceeds at room temperature. mdpi.comarkat-usa.orgresearchgate.net

Third Substitution: Requires elevated temperatures, often above 50°C or under reflux conditions. researchgate.netnih.gov

This temperature-dependent reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control. arkat-usa.org A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in this process. nih.gov The reaction is typically carried out in the presence of a base, such as sodium carbonate, sodium bicarbonate, triethylamine (B128534), or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. nih.govresearchgate.net

Table 1: Temperature-Controlled Stepwise Nucleophilic Substitution of Cyanuric Chloride

Substitution StepTypical Reaction TemperatureReactivity of Chlorine Atoms
First0°CHigh
SecondRoom TemperatureModerate
Third>50°C (Heating/Reflux)Low

Alternative Cyclocondensation and Ring-Forming Approaches to the Triazine Scaffold

While the functionalization of cyanuric chloride is the predominant method, alternative strategies involving the construction of the triazine ring itself exist. These cyclocondensation or ring-forming approaches are generally less common. chemrxiv.org One such method involves the microwave-assisted, one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. nih.govnih.gov This is followed by treatment with a base to promote rearrangement and dehydrogenative aromatization, yielding the 1,3,5-triazine-2,4-diamine (B193344) scaffold. nih.govnih.gov Another approach involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green synthetic procedure. researchgate.netrsc.org

Introduction and Functionalization of the Piperidin-4-yl Moiety

The piperidin-4-yl group is a key structural feature of the target compound and is introduced onto the triazine core through nucleophilic substitution.

Amination Reactions Incorporating Piperidine (B6355638) Derivatives

The incorporation of the piperidin-4-yl moiety is achieved through an amination reaction, where a piperidine derivative acts as the nucleophile. nih.gov This typically involves the reaction of a chloro-substituted triazine intermediate with a suitable piperidine compound. For the synthesis of 6-Piperidin-4-yl- derpharmachemica.comchemrxiv.orgnih.govtriazine-2,4-diamine, this would involve the reaction of a dichlorotriazine with 4-aminopiperidine (B84694) or a protected version thereof. The nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon of the triazine ring, displacing a chlorine atom.

The reaction conditions for this amination step are dependent on the reactivity of the specific chloro-triazine intermediate. If it is the second or third substitution on the triazine core, the reaction may require heating to proceed to completion. nih.gov

Regioselective Considerations in Substitution Patterns

The order of introduction of the different substituents onto the cyanuric chloride core is a critical factor in determining the final substitution pattern of the triazine ring. The reactivity of the nucleophiles plays a significant role in this regioselectivity. It has been observed that it is difficult to substitute other nucleophiles once an amine has been incorporated onto the s-triazine ring. nih.gov Therefore, in the synthesis of derivatives with both O- and N-linked substituents, the oxygen-containing nucleophile is typically introduced first. nih.gov

For the synthesis of 6-Piperidin-4-yl- derpharmachemica.comchemrxiv.orgnih.govtriazine-2,4-diamine, the stepwise substitution would likely involve the initial reaction of cyanuric chloride with ammonia (B1221849) or a protected amine to introduce the two diamine substituents, followed by the reaction with 4-aminopiperidine to install the piperidin-4-yl group. The precise control of reaction temperatures at each step is crucial to ensure the desired regioselectivity and to prevent the formation of undesired side products. nih.gov

Table 2: Summary of Synthetic Strategies

StrategyDescriptionKey ReagentsTypical Conditions
Stepwise Nucleophilic SubstitutionSequential displacement of chlorine atoms from cyanuric chloride.2,4,6-Trichloro-1,3,5-triazine, various nucleophiles (amines, alcohols), base.Temperature-controlled (0°C, room temperature, heating).
CyclocondensationFormation of the triazine ring from acyclic precursors.Cyanoguanidine, aldehydes, arylamines; or Dicyandiamide, nitriles.Microwave irradiation.
AminationIntroduction of the piperidin-4-yl moiety.Chloro-triazine intermediate, 4-aminopiperidine.Often requires heating.

Optimization of Reaction Conditions: Temperature, Solvents, and Basic Media

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, including the piperidinyl variant, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times. Key parameters that are frequently adjusted include temperature, the choice of solvent, and the nature of the basic media.

The synthesis often involves the reaction of cyanoguanidine with a suitable nitrile precursor. The temperature is a critical factor, particularly in microwave-assisted syntheses where temperatures can range from 150 °C to 205 °C. chim.itresearchgate.net The optimal temperature is contingent on the reactivity of the specific nitrile used. researchgate.net

Solvent selection plays a pivotal role in reaction efficiency. While traditional methods may use organic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dioxane, modern approaches have explored greener alternatives. nih.govresearchgate.net The choice of solvent can influence reactant solubility and reaction rate. For instance, in some multi-component reactions, pyridine (B92270) has been used, which can also act as a basic catalyst. nih.gov The use of basic catalysts or media is common to facilitate the condensation and cyclization steps. Bases such as piperidine, sodium carbonate, or triethylamine are often employed. nih.govresearchgate.net Optimization studies have shown that the type and stoichiometry of the base can significantly impact the reaction outcome. nih.gov

The interplay between these factors is complex, and optimal conditions are typically determined empirically for each specific synthetic route. A summary of optimized conditions from various studies on related triazine syntheses is presented below.

Table 1: Optimization of Reaction Conditions for Triazine Synthesis

Parameter Variation Observation Reference
Temperature 120 °C - 205 °C Higher temperatures often required for less reactive substrates; optimal temperature varies by substrate. researchgate.netnih.gov
Solvent Pyridine, THF, Dioxane, DMF, Water Green approaches favor water or solvent-free conditions. Pyridine can act as both solvent and basic catalyst. nih.govnih.govmdpi.com
Base Piperidine, Na2CO3, Triethylamine The choice of base and its concentration can significantly affect product yield. nih.govresearchgate.net
Catalyst Tetrabutylammonium bromide (TBAB) Used as a phase-transfer catalyst to improve efficiency, especially in microwave-assisted reactions. mdpi.com

Modern Green Chemistry Approaches to Synthesis

In line with the principles of sustainable chemistry, modern synthetic protocols for 1,3,5-triazine derivatives increasingly employ green techniques to reduce environmental impact, shorten reaction times, and improve energy efficiency. chim.itresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a highly effective and green method for preparing 2,4-diamino-1,3,5-triazines. chim.itresearchgate.netnih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govsemanticscholar.org The reaction of cyanoguanidine with various alkyl, aryl, and heteroaryl nitriles can be efficiently carried out under microwave irradiation, often in solvent-free ("neat") conditions. chim.itresearchgate.netnih.gov

A typical protocol involves heating a mixture of cyanoguanidine and the appropriate nitrile in a sealed vessel using a microwave reactor. ijpras.com Power, time, and temperature are controlled to achieve optimal conversion. For example, the synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been achieved with reaction times of 10-15 minutes at temperatures between 175 °C and 205 °C, yielding products in the range of 52-96%. researchgate.net This rapid and efficient heating makes microwave assistance a preferred method for generating libraries of triazine derivatives. nih.govnih.gov

Table 2: Examples of Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines

R-Group of Nitrile Power (W) Time (min) Temperature (°C) Yield (%) Reference
Phenyl 90 10 175 83 researchgate.net
4-Methoxyphenyl 90 10 180 71 researchgate.net
4-Chlorophenyl 90 10 190 82 researchgate.net
4-Pyridyl 90 10 205 83 researchgate.net

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, offers another powerful green alternative for the synthesis of 1,3,5-triazine derivatives. nih.govjmaterenvironsci.com This method utilizes the energy of acoustic cavitation to enhance chemical reactivity, leading to dramatically shorter reaction times and high yields under mild conditions. jmaterenvironsci.comclockss.org

A significant advantage of sonochemical protocols is the frequent use of water as a reaction solvent, which is inexpensive, safe, and environmentally benign. nih.govjmaterenvironsci.com The synthesis of certain 1,3,5-triazine derivatives has been achieved in as little as 5 minutes with yields exceeding 75%. nih.gov Compared to conventional heating, sonication can be significantly more energy-efficient and has been shown in some cases to be more versatile than microwave methods. nih.govmdpi.com For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives in ethanol (B145695) with catalytic acetic acid at 40 °C was completed in 30-60 minutes with yields up to 96%, a significant improvement over the 4-5 hours required for conventional reflux. mdpi.com

Solvent-Free and Aqueous Media Synthetic Strategies

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free synthesis, often performed in conjunction with microwave irradiation, is a clean, economical, and safe procedure for preparing 1,3,5-triazines. chim.itresearchgate.net The cyclotrimerization of nitriles to form the triazine ring can be catalyzed by silica-supported Lewis acids under solvent-free conditions, providing an environmentally benign method. researchgate.net Similarly, one-pot, multi-component reactions under neat (solvent-free) conditions, promoted by microwave heating, have been developed for synthesizing various triazine hybrids. nih.gov

The use of aqueous media is another cornerstone of green synthetic strategies. As mentioned, ultrasound-assisted methods are particularly well-suited for reactions in water. nih.govjmaterenvironsci.com Developing synthetic routes that proceed efficiently in water not only reduces reliance on hazardous organic solvents but also simplifies product work-up, as many organic products can be easily separated from the aqueous phase. researchgate.net

Derivatization Strategies and Post-Synthetic Modifications

Post-synthetic modification of the 6-Piperidin-4-yl- chim.itpopline.orgnih.govtriazine-2,4-diamine scaffold is a key strategy for fine-tuning its physicochemical and biological properties. The piperidine ring, in particular, offers a reactive handle for derivatization.

Modification of the Piperidine Nitrogen (e.g., N-alkylation, N-acylation)

The secondary amine of the piperidine moiety is a nucleophilic site that can readily undergo N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships.

N-alkylation can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate (K2CO3) or a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netnih.gov To avoid the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the alkylating agent and its rate of addition, must be carefully controlled. researchgate.net

N-acylation introduces an amide functionality onto the piperidine nitrogen. This is typically accomplished by reacting the piperidine amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. nih.gov Novel acylating reagents, such as N-acyltriazinediones, have also been developed that react with amines in the absence of a base to yield the corresponding amides. nih.gov These derivatization strategies provide a modular approach to creating a diverse library of compounds based on the core 6-Piperidin-4-yl- chim.itpopline.orgnih.govtriazine-2,4-diamine structure.

Functionalization of the Amine Groups on the Triazine Ring

The presence of two primary amine groups on the 2,4-positions of the triazine ring in 6-piperidin-4-yl- mdpi.comdoaj.orgresearchgate.nettriazine-2,4-diamine offers valuable opportunities for structural modification and the development of new derivatives with potentially enhanced biological activities. These amine groups can undergo various chemical transformations, including N-acylation and N-alkylation, to introduce a wide range of functional groups.

The reactivity of the amine groups on the 2,4-diamino-1,3,5-triazine scaffold is well-established, allowing for selective functionalization. Studies on related 2,4-diamino-6-substituted-1,3,5-triazines have demonstrated that these amine groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be achieved with alkyl halides. The specific reaction conditions, such as the choice of solvent, temperature, and base, can be optimized to control the degree of substitution and favor either mono- or di-functionalization of the amine groups. While specific literature on the functionalization of 6-piperidin-4-yl- mdpi.comdoaj.orgresearchgate.nettriazine-2,4-diamine is not extensively available, the established reactivity of the 2,4-diaminotriazine core suggests that similar synthetic strategies would be applicable.

Table 1: Potential Functionalization Reactions of Amine Groups

Reaction Type Reagents and Conditions Potential Products
N-Acylation Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) Mono- or di-acylated derivatives
N-Alkylation Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF, DMSO) Mono- or di-alkylated derivatives

Hybridization with Diverse Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been effectively employed to create novel derivatives of 6-piperidin-4-yl- mdpi.comdoaj.orgresearchgate.nettriazine-2,4-diamine with diverse biological profiles. The triazine core serves as a versatile scaffold for the attachment of various heterocyclic systems, including pyrazoles, coumarins, and quinazolines.

Hybridization with Pyrazole (B372694):

The synthesis of pyrazole-triazine hybrids often involves a multi-step approach starting from 2,4,6-trichlorotriazine (TCT). A sequential nucleophilic substitution of the chlorine atoms allows for the introduction of different moieties in a controlled manner. For instance, a piperidine group can be introduced first, followed by the incorporation of a hydrazine (B178648) moiety. The resulting hydrazinyl-triazine intermediate can then be cyclized with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), to form the pyrazole ring. mdpi.com This methodology provides a versatile route to a variety of pyrazole-triazine hybrids with a piperidine substituent. mdpi.com

A general synthetic pathway involves the initial reaction of TCT with a substituted aniline, followed by the displacement of a second chlorine atom with piperidine. The final chlorine is then substituted with hydrazine, and subsequent cyclization with acetylacetone yields the pyrazole ring. mdpi.com

Table 2: Representative Synthesis of a Pyrazole-Triazine Hybrid

Step Reactants Reagents and Conditions Intermediate/Product
1 2,4,6-Trichlorotriazine, Substituted Aniline Base, 0-5 °C N-Aryl-4,6-dichloro-1,3,5-triazin-2-amine
2 N-Aryl-4,6-dichloro-1,3,5-triazin-2-amine, Piperidine Base, Acetone/Water, 0 °C to rt N-Aryl-4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
3 N-Aryl-4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, Hydrazine Reflux N-Aryl-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
4 N-Aryl-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, Acetylacetone DMF, Reflux N-Aryl-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Hybridization with Coumarin (B35378):

The synthesis of coumarin-triazine hybrids has been explored, demonstrating the feasibility of linking these two heterocyclic systems. nih.govnih.govmdpi.comdrugbank.com While direct hybridization with 6-piperidin-4-yl- mdpi.comdoaj.orgresearchgate.nettriazine-2,4-diamine has not been explicitly detailed, methods for creating coumarin-piperazine and coumarin-piperidine derivatives are well-documented and suggest viable synthetic routes. nih.govnih.govdrugbank.com These often involve the reaction of a suitably functionalized coumarin precursor with a piperidine-containing triazine.

Hybridization with Quinazoline (B50416):

The combination of the triazine and quinazoline ring systems has led to the development of hybrid molecules with interesting biological properties. researchgate.netresearchgate.netnih.govnih.gov The synthesis of such hybrids typically involves the reaction of a functionalized triazine, such as one bearing a nucleophilic group, with a quinazoline precursor. For example, a triazine with a linker containing a primary amine can be reacted with a 4-chloroquinazoline (B184009) to form the hybrid structure. While specific examples involving a 6-piperidin-4-yl triazine are scarce, the general principles of quinazoline-triazine hybrid synthesis can be applied. researchgate.net

Spectroscopic and Advanced Structural Characterization of 6 Piperidin 4 Yl 1 2 3 Triazine 2,4 Diamine and Its Analogues

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignment

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types present in the molecule. For 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine, the spectrum is expected to be a composite of the vibrations from the diamino-triazine and the piperidine (B6355638) moieties.

The primary amino (-NH₂) groups on the triazine ring are expected to exhibit strong, sharp absorption bands in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric N-H stretching vibrations. researchgate.net The N-H bending (scissoring) vibration is anticipated to appear around 1650-1580 cm⁻¹. The secondary amine (N-H) within the piperidine ring would show a single, weaker stretching band around 3350-3310 cm⁻¹. chemicalbook.com

The triazine ring itself possesses characteristic vibrations. Aromatic C=N stretching modes within the triazine ring are typically observed in the 1580-1450 cm⁻¹ range. researchgate.net The C-N stretching vibrations of the ring and the exocyclic C-N bonds linking the amino and piperidine groups are expected in the 1350-1200 cm⁻¹ region. researchgate.net

The piperidine ring contributes characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and CH₂ scissoring vibrations around 1470-1440 cm⁻¹. nist.gov The C-C stretching vibrations of the piperidine backbone are generally weak and appear in the 1200-800 cm⁻¹ fingerprint region.

Table 1: Predicted FT-IR Characteristic Band Assignments for 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3350 - 3310N-H StretchSecondary Amine (Piperidine)
2950 - 2850C-H StretchAliphatic (Piperidine)
1650 - 1580N-H BendPrimary Amine (-NH₂)
1580 - 1450C=N StretchTriazine Ring
1470 - 1440CH₂ Bend (Scissoring)Aliphatic (Piperidine)
1350 - 1200C-N StretchTriazine Ring & Exocyclic C-N

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals.

For 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine, the symmetric "breathing" mode of the triazine ring is expected to be a particularly strong and characteristic band in the Raman spectrum. Aliphatic C-H stretching and bending modes of the piperidine ring will also be visible. chemrxiv.org While N-H stretching vibrations are typically weaker in Raman than in IR, they can still be observed. The C-C stretching vibrations of the piperidine ring, which are often weak in the IR spectrum, may be more prominent in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine would display several distinct signals.

The protons of the two primary amino groups (-NH₂) on the triazine ring are expected to appear as a broad singlet in the downfield region, likely around 6.5-7.0 ppm, based on data from analogous diamino-triazine structures. chemicalbook.com The single proton on the secondary amine of the piperidine ring (N-H) would also produce a signal whose chemical shift is concentration and solvent-dependent.

The protons on the piperidine ring will be split into three distinct environments due to symmetry. The single proton at the C4 position (methine, -CH-), being attached to the electron-withdrawing triazine ring, would be the most deshielded of the piperidine protons, likely appearing as a multiplet. The protons on C2 and C6 (α to the nitrogen) are expected to resonate around 2.8-3.0 ppm, while the protons on C3 and C5 (β to the nitrogen) would appear further upfield, around 1.5-2.0 ppm. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Assignments for 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.6Broad Singlet4H-NH₂ (on triazine)
VariableSinglet/Broad1H-NH (piperidine)
~ 3.0 - 3.2Multiplet1HH-4 (piperidine)
~ 2.8 - 3.0Multiplet4HH-2, H-6 (piperidine)
~ 1.5 - 2.0Multiplet4HH-3, H-5 (piperidine)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The carbon atoms of the triazine ring are highly deshielded due to the electronegativity of the nitrogen atoms. The two carbons bonded to the amino groups (C2, C4) are expected to resonate in a similar region, likely around 165-170 ppm. The carbon atom attached to the piperidine ring (C6) would also be found in this highly deshielded region. chemicalbook.com

For the piperidine ring, the chemical shifts are more typical for aliphatic carbons. The C4 carbon, being attached to the triazine ring, will be the most downfield of the piperidine carbons. The carbons adjacent to the nitrogen (C2, C6) typically appear around 45-50 ppm, while the remaining carbons (C3, C5) are found further upfield, around 25-30 ppm. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 168C-2, C-4 (triazine)
~ 165C-6 (triazine)
~ 45 - 50C-2, C-6 (piperidine)
~ 40 - 45C-4 (piperidine)
~ 25 - 30C-3, C-5 (piperidine)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. For 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine, a COSY spectrum would show a clear correlation pathway through the piperidine ring: the H-4 proton would show a cross-peak to the H-3/H-5 protons, which in turn would correlate with the H-2/H-6 protons. This confirms the connectivity within the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is an excellent tool for definitively assigning the protonated carbons. For instance, the ¹H signal at ~3.0-3.2 ppm would correlate with the ¹³C signal at ~40-45 ppm, confirming their assignment to the C4-H4 group of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for identifying connectivity involving quaternary (non-protonated) carbons. In this molecule, an HMBC experiment would be vital to confirm the link between the piperidine and triazine rings. A correlation would be expected between the H-4 proton of the piperidine and the C-6 carbon of the triazine ring. Furthermore, correlations from the amino protons (-NH₂) to the C-2 and C-4 carbons of the triazine ring would confirm their positions.

Together, these spectroscopic methods provide a comprehensive and detailed structural characterization of 6-Piperidin-4-yl- researchgate.netcalpaclab.comchemicalbook.comtriazine-2,4-diamine, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For 6-Piperidin-4-yl- iucr.orgacs.orgresearchgate.nettriazine-2,4-diamine (Molecular Formula: C₈H₁₄N₆), the nominal molecular weight is 194 g/mol . calpaclab.com

While specific experimental mass spectra for the title compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of related piperidine and triazine structures. researchgate.netraco.catmdpi.com Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is expected to be observed. Subsequent fragmentation would likely involve several key pathways:

Piperidine Ring Fragmentation: The piperidine ring is a common site for fragmentation. Characteristic losses can include the cleavage of the C-C bonds within the ring, leading to the loss of ethylene (B1197577) (C₂H₄) or other small alkyl fragments. mdpi.comwvu.edu Another typical pathway involves the α-cleavage adjacent to the nitrogen atom.

Triazine Ring Fragmentation: The 1,3,5-triazine (B166579) ring, while relatively stable due to its aromaticity, can undergo cleavage. This may involve the loss of HCN or cyanamide (B42294) (CH₂N₂) fragments, which is characteristic of nitrogen-containing heterocyclic rings.

Cleavage at the Piperidinyl-Triazine Bond: The bond connecting the piperidine ring to the triazine core is also susceptible to cleavage, which would result in fragment ions corresponding to the isolated piperidin-4-yl cation and the 2,4-diaminotriazinyl radical, or vice versa.

A plausible fragmentation pathway could initiate with the formation of the molecular ion at m/z 194. Subsequent fragmentation might involve the loss of an amino group (-16 Da) or cleavage within the piperidine ring, leading to a complex pattern of daughter ions that help to confirm the compound's structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition unequivocally. The theoretical exact mass of the neutral molecule 6-Piperidin-4-yl- iucr.orgacs.orgresearchgate.nettriazine-2,4-diamine (C₈H₁₄N₆) is 194.12799 Da. For analysis, the compound is typically protonated, forming the [M+H]⁺ ion.

Parameter Value
Molecular FormulaC₈H₁₄N₆
Nominal Mass194 Da
Monoisotopic Mass194.12799 Da
Theoretical [M+H]⁺195.13577 Da

This interactive table summarizes the key mass values for 6-Piperidin-4-yl- iucr.orgacs.orgresearchgate.nettriazine-2,4-diamine.

The ability of HRMS to measure mass to within a few parts per million (ppm) allows for the confident assignment of the molecular formula, distinguishing it from other potential structures with the same nominal mass. rsc.org

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For compounds like 6-Piperidin-4-yl- iucr.orgacs.orgresearchgate.nettriazine-2,4-diamine, the observed absorptions are primarily due to π → π* transitions within the conjugated system of the 1,3,5-triazine ring. mdpi.com

The 2,4-diamino-1,3,5-triazine core constitutes the principal chromophore. The two amino groups act as auxochromes, donating electron density into the triazine ring through resonance. This donation of electrons from the nitrogen lone pairs raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Consequently, this leads to a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted 1,3,5-triazine. mdpi.com

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions. Although a crystal structure for 6-Piperidin-4-yl- iucr.orgacs.orgresearchgate.nettriazine-2,4-diamine has not been reported, extensive data from closely related analogues, such as 2,4-diamino-6-phenyl-1,3,5-triazine and other piperidine/morpholine-substituted triazines, allow for a detailed and accurate description of its expected solid-state structure. mdpi.commdpi.comrsc.orgresearchgate.netresearchgate.net

Based on analogue structures, the 1,3,5-triazine ring is expected to be essentially planar due to its aromatic character. nih.gov The C-N bond lengths within the triazine ring are typically intermediate between single and double bond character, averaging around 1.34 Å. The C-N bonds connecting the exocyclic amino groups to the ring are also in a similar range, indicating significant delocalization of the nitrogen lone pairs into the ring system. The bond angles within the triazine ring are expected to be close to 120°, consistent with sp² hybridization.

The piperidine ring will exhibit C-C and C-N single bonds with lengths typical for sp³ hybridized atoms (approx. 1.53 Å and 1.47 Å, respectively), and bond angles close to the tetrahedral angle of 109.5°. iucr.orgnih.gov

Bond/Angle Typical Value (from Analogues) Reference
C-N (Triazine Ring)~1.34 Å nih.gov
C-N (Exocyclic Amino)~1.35 Å nih.gov
C-N (Piperidine-Triazine)~1.47 Å nih.gov
C-C (Piperidine)~1.53 Å nih.gov
N-C-N (Triazine Ring)~126° nih.gov
C-N-C (Triazine Ring)~114° nih.gov
C-N-C (Piperidine Ring)~110° iucr.org

This interactive table presents typical geometric parameters for the core structures, derived from crystallographic data of analogous compounds.

The piperidine ring, being a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgresearchgate.net Crystallographic studies of numerous piperidine- and morpholine-substituted triazines consistently confirm that the piperidinyl moiety exists in a stable chair conformation in the solid state. mdpi.commdpi.comnih.govresearchgate.net In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the 4-substituted piperidine ring in the title compound, the triazine group is expected to occupy an equatorial position to minimize steric hindrance.

The crystal packing of 2,4-diaminotriazine derivatives is heavily influenced by a network of intermolecular interactions. acs.orgnih.gov

Hydrogen Bonding: The two primary amino groups (-NH₂) on the triazine ring are excellent hydrogen bond donors, while the ring nitrogen atoms are effective hydrogen bond acceptors. This leads to the formation of robust and predictable hydrogen-bonding motifs. A common and highly stable motif is the R²₂(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···N hydrogen bonds. researchgate.netnih.govresearchgate.net These dimers can then act as building blocks, further connecting through additional N-H···N interactions to form extended structures like one-dimensional ribbons or two-dimensional sheets. researchgate.net

Computational and Theoretical Chemistry Investigations of 6 Piperidin 4 Yl 1 2 3 Triazine 2,4 Diamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic characteristics of molecular systems. For the purposes of this analysis, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or 6-311++G(d,p), which provides a reliable balance between computational cost and accuracy for organic molecules. nih.govnih.govnih.gov

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For 6-Piperidin-4-yl- nih.govnih.govresearchgate.nettriazine-2,4-diamine, this process involves optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) Note: The following data is illustrative and based on typical values for similar molecular structures calculated by DFT methods.

Parameter Bond Value (Å) Parameter Angle Value (°)
Bond Length C-N (Triazine) 1.33 Bond Angle N-C-N (Triazine) 126
C-C (Piperidine) 1.54 C-N-C (Triazine) 114
C-N (Piperidine) 1.47 C-C-C (Piperidine) 111

Prediction of Vibrational Frequencies and Correlation with Experimental Data

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. researchgate.net The calculation of harmonic vibrational frequencies using DFT allows for the assignment of specific vibrational modes to the experimentally observed spectral bands. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.commdpi.com

In a representative analysis of a similar compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine, key vibrational modes were identified. nih.gov For 6-Piperidin-4-yl- nih.govnih.govresearchgate.nettriazine-2,4-diamine, one would expect to see characteristic peaks corresponding to N-H stretching of the amino groups, C-H stretching of the piperidine (B6355638) ring, and various stretching and bending modes of the triazine ring. nih.gov

Table 2: Predicted Major Vibrational Frequencies and Their Assignments Note: This table is based on a computational study of a closely related compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine, and serves as an illustrative example. nih.gov

Frequency (cm⁻¹) (Scaled) Assignment
3450-3350 N-H stretching of amino groups
3050-2950 C-H stretching of piperidine ring
1640 N-H bending of amino groups
1550-1400 C=N and C-N stretching of triazine ring
1250 C-N stretching (piperidine-triazine link)

Electronic Structure Analysis: HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. scispace.com The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). uobasrah.edu.iq

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. uobasrah.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For triazine derivatives, the HOMO is often located on the electron-donating amino and piperidine groups, while the LUMO is centered on the electron-accepting triazine ring, indicating a potential for intramolecular charge transfer upon excitation. nih.govnih.gov

Table 3: Calculated Electronic Properties Note: Values are illustrative and based on a DFT study of a similar compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine. nih.gov Units are in electron volts (eV).

Parameter Definition Representative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.20
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.50
Energy Gap (ΔE) E(LUMO) - E(HOMO) 4.70
Ionization Potential (I) -E(HOMO) 6.20

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For 6-Piperidin-4-yl- nih.govnih.govresearchgate.nettriazine-2,4-diamine, the MEP map is expected to show the most negative potential around the nitrogen atoms of the triazine ring and the amino groups, due to the presence of lone pairs of electrons. nih.gov These areas represent the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amino groups and the piperidine ring would exhibit positive potential, making them sites for interaction with nucleophiles. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

The stabilization energy (E(2)) associated with these interactions quantifies their strength. For 6-Piperidin-4-yl- nih.govnih.govresearchgate.nettriazine-2,4-diamine, significant hyperconjugative interactions are expected, such as the delocalization of electron density from the lone pairs of the amino nitrogen atoms (n) to the antibonding π* orbitals of the triazine ring (n → π*). These interactions contribute significantly to the molecule's stability. nih.gov The analysis can also quantify the charge transfer from the electron-donating piperidine and amino groups to the electron-accepting triazine ring, which is a key feature of such push-pull systems. nih.gov

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many triazine derivatives, are often candidates for non-linear optical (NLO) materials. researchgate.net Computational methods can predict NLO properties by calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's NLO activity. sid.ir A large β value suggests a strong NLO response, which is desirable for applications in optoelectronics and photonics. scribd.com For donor-acceptor systems, the NLO response is enhanced by a small HOMO-LUMO gap and significant charge transfer. researchgate.net Calculations on similar triazine structures have shown that they can possess notable hyperpolarizability, making them promising for NLO applications. nih.gov

Table 4: Calculated Non-Linear Optical (NLO) Properties Note: The following data is based on a computational study of a closely related compound, N,N'-diphenyl-6-piperidin-1-yl- nih.govnih.govresearchgate.net-triazine-2,4-diamine, and is for illustrative purposes. nih.gov

Property Description Representative Value
Dipole Moment (μ) Measure of molecular polarity 5.0 Debye
Polarizability (α) Measure of the distortion of electron cloud in an electric field 4.5 x 10⁻²³ esu

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For systems incorporating the 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine scaffold, MD simulations can provide critical insights into their dynamic behavior and conformational flexibility. These simulations solve Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of the particles in the system vary with time.

The conformational landscape of molecules containing a piperidine ring is of particular interest. The piperidine ring typically adopts a chair conformation mdpi.com. MD simulations can explore the potential for ring-flipping and the orientation of substituents on the piperidine ring (axial vs. equatorial), which can be influenced by interactions with the triazine core and the surrounding solvent environment. For instance, in a study of a triazine bis-Schiff base containing a piperidinyl moiety, density functional theory (DFT) calculations were used to perform a conformational analysis on 17 suggested conformers to identify the most stable structure mdpi.com. The most stable conformer was identified as the one stabilized by intramolecular hydrogen bonding interactions mdpi.com.

Furthermore, MD simulations can reveal the flexibility of the bond linking the piperidine and triazine rings, which dictates the relative orientation of these two cyclic systems. This flexibility is crucial for how the molecule interacts with biological targets. Simulations of related pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been conducted for periods such as 25 nanoseconds to demonstrate stable ligand binding within a protein's active site, showing minimal structural perturbations and confirming the stability of the complex nih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For derivatives of 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine, QSAR models are developed to predict their activity and to understand which structural features are key to their function.

These models are built using a set of known molecules (a training set) and their experimentally determined activities. Structural descriptors, which are numerical representations of the molecules' properties, are calculated and then correlated with the activity using statistical methods. A study on a series of 126 6,N2-diaryl-1,3,5-triazine-2,4-diamines led to the development of a 3D-QSAR model to guide the design of more potent anticancer compounds nih.govnih.gov.

Key structural descriptors often considered in QSAR studies of triazine derivatives include:

Electronic descriptors: Such as atomic charges and dipole moments, which are important for electrostatic interactions. Studies have shown that the charge on nitrogen atoms can play a significant role in the activity of triazine compounds researchgate.net.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Topological descriptors: These describe the connectivity of atoms within the molecule. Electrotopological state indices have been successfully used to model the activity of triazine derivatives scialert.net.

Quantum-chemical descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity jocpr.com.

The following table provides an example of descriptors used in a QSAR study of triazine derivatives.

Descriptor TypeExample DescriptorSignificance
Quantum ChemicalLUMO EnergyRelates to the molecule's ability to accept electrons.
EnergyHeat of FormationIndicates the stability of the molecule.
EnergySteric EnergyReflects the strain within the molecule due to its conformation.
EnergyTotal EnergyThe overall energy of the molecule in its optimized geometry.

These QSAR models can then be used to predict the activity of new, unsynthesized derivatives, thus prioritizing synthetic efforts.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are widely used to understand the relationship between the 3D properties of a molecule and its biological activity. These methods are particularly useful for series of compounds that share a common scaffold, such as derivatives of 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine.

In a study of 30 triazine derivatives, CoMFA and CoMSIA were used to build predictive models. The results indicated a dominant role for electrostatic and hydrophobic fields in determining the activity of these modulators nih.gov. The CoMSIA models were found to be slightly better than the CoMFA models and were easier to interpret graphically nih.gov.

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with biological activity. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.

CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship nih.gov.

The table below summarizes the findings from a comparative study of CoMFA and CoMSIA on triazine derivatives.

MethodFields ConsideredKey Finding
CoMFA Steric, ElectrostaticProvided good predictive models for activity.
CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorModels were slightly better and easier to interpret than CoMFA. Highlighted the importance of electrostatic and hydrophobic interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine systems, docking is used to understand how these molecules might interact with a specific biological target, such as an enzyme or a receptor, at the atomic level.

Docking simulations can predict the binding mode and affinity of a ligand to a target protein. For instance, in a study of piperidine-linked amino-triazine derivatives, docking was used to investigate the binding mode of newly synthesized compounds into the non-nucleoside inhibitor binding pocket of wild-type HIV-1 reverse transcriptase kuleuven.be. The analysis revealed key interactions, such as π-π stacking with aromatic amino acid residues and hydrogen bonding with the protein backbone kuleuven.be.

The results of docking studies are often used to:

Explain the observed biological activity of a compound.

Guide the design of new derivatives with improved binding affinity.

Identify key amino acid residues in the target's binding site that are crucial for interaction.

A study on 1,3,5-triazine (B166579) Schiff base derivatives showed that the results from molecular docking were consistent with their experimentally determined anti-proliferative activity. It was found that compounds with piperidine and benzylamine (B48309) moieties on the triazine core showed the most potent activity nih.govmdpi.com. The docking poses revealed that the more polar morpholine (B109124) ring was not preferred over the piperidine ring in a hydrophobic sub-pocket mdpi.com.

The following table illustrates typical interactions that might be identified in a molecular docking study of a 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine derivative with a hypothetical protein target.

Type of InteractionInteracting Group on LigandInteracting Residue on Protein
Hydrogen BondAmino groups on triazine ringAspartic Acid, Glutamic Acid
Hydrogen BondNitrogen on piperidine ringSerine, Threonine
Hydrophobic InteractionPiperidine ringLeucine, Valine, Isoleucine
π-π StackingTriazine ringPhenylalanine, Tyrosine, Tryptophan

These computational investigations, from molecular dynamics to docking, provide a comprehensive, atom-level understanding of 6-piperidin-4-yl- scialert.netresearchgate.netnih.govtriazine-2,4-diamine systems, which is invaluable for the rational design of new molecules with desired properties.

Chemical Reactivity and Mechanistic Investigations of 6 Piperidin 4 Yl 1 2 3 Triazine 2,4 Diamine

Study of Nucleophilic Aromatic Substitution Reactions on the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency makes the triazine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. While specific studies on 6-Piperidin-4-yl- nih.govnist.govrsc.orgtriazine-2,4-diamine are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2,4,6-trisubstituted-1,3,5-triazines.

The reactivity of the triazine ring towards nucleophilic attack is significantly influenced by the nature of the substituents. The two primary amino groups in 6-Piperidin-4-yl- nih.govnist.govrsc.orgtriazine-2,4-diamine are strong electron-donating groups, which would generally be expected to decrease the electrophilicity of the triazine ring and thus reduce its reactivity towards nucleophiles. However, the piperidinyl substituent, being an alkylamino group, also contributes to the electron density of the ring.

In contrast to triazines bearing strong electron-withdrawing groups (like halogens), where nucleophilic substitution is facile, the electron-rich nature of the diamino-substituted triazine ring in the title compound suggests that it would be relatively unreactive towards common nucleophiles under standard conditions. For a nucleophilic substitution to occur on the triazine ring of 6-Piperidin-4-yl- nih.govnist.govrsc.orgtriazine-2,4-diamine, it would likely require harsh reaction conditions or the presence of a leaving group at one of the carbon atoms of the triazine ring, which is not the case in this molecule.

Mechanistically, if a substitution were to occur (for instance, if one of the amino groups were replaced by a better leaving group), the reaction would proceed via a Meisenheimer-like intermediate. In this two-step addition-elimination mechanism, the nucleophile attacks one of the carbon atoms of the triazine ring, forming a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the triazine ring.

Reactivity Profiles of Amine and Piperidine (B6355638) Functional Groups

The reactivity of 6-Piperidin-4-yl- nih.govnist.govrsc.orgtriazine-2,4-diamine is largely dictated by the nucleophilic and basic character of its amino and piperidine functionalities.

Primary Amino Groups: The two primary amino groups at the C2 and C4 positions of the triazine ring are nucleophilic and can participate in a variety of chemical reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

The nucleophilicity of these primary amino groups is influenced by the electron-donating nature of the triazine ring they are attached to.

Piperidine Functional Group: The piperidine moiety contains a secondary amine, which is also nucleophilic and basic. Its reactivity profile includes:

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated by reaction with alkyl halides.

N-Acylation: Reaction with acylating agents will yield the corresponding N-acylpiperidine derivative.

Salt Formation: As a base, the piperidine nitrogen can be protonated by acids to form piperidinium (B107235) salts.

The relative reactivity of the primary amino groups versus the secondary amine of the piperidine ring would depend on steric hindrance and the specific reaction conditions. The piperidine nitrogen is generally more basic and often more nucleophilic than primary aromatic amines, suggesting it might be the more reactive site in many reactions.

Kinetics and Thermodynamics of Important Chemical Transformations

For nucleophilic aromatic substitution reactions , the rate would be highly dependent on the nature of the (hypothetical) leaving group and the nucleophile, as well as the solvent and temperature. Given the electron-rich nature of the diaminotriazine ring, the activation energy for nucleophilic attack would be expected to be high.

For reactions involving the amine and piperidine functional groups , such as acylation or alkylation, the kinetics would follow typical second-order rate laws. The rate constants would be influenced by the steric and electronic properties of the electrophile.

Thermodynamically, the formation of amides from the amino groups is generally a favorable process. The protonation of the piperidine nitrogen by an acid is also a thermodynamically favorable acid-base reaction. The precise equilibrium constants for these reactions would depend on the specific reactants and solvent system.

The table below provides a qualitative overview of the expected kinetic and thermodynamic parameters for key reactions, based on general chemical principles.

Reaction TypeReactant(s)Expected KineticsExpected Thermodynamics
N-Acylation of PiperidineAcyl HalideSecond-order, relatively fastFavorable (exergonic)
N-Acylation of Primary AminesAcyl HalideSecond-order, slower than piperidineFavorable (exergonic)
N-Alkylation of PiperidineAlkyl HalideSecond-order, moderate rateFavorable (exergonic)
Salt Formation (Piperidine)Strong AcidVery fast (diffusion-controlled)Highly Favorable (exergonic)

Stability and Degradation Pathways under Controlled Chemical Environments

The stability of 6-Piperidin-4-yl- nih.govnist.govrsc.orgtriazine-2,4-diamine is subject to the conditions of its environment, such as pH, temperature, and the presence of oxidizing or reducing agents.

pH Effects:

Acidic Conditions: In acidic media, the basic nitrogen atoms, particularly the piperidine nitrogen, will be protonated. This protonation can increase the solubility of the compound in aqueous solutions. Under strongly acidic conditions and elevated temperatures, hydrolysis of the amino groups on the triazine ring could potentially occur, leading to the formation of hydroxy-triazines, although this is generally a slow process for aminotriazines.

Basic Conditions: The compound is expected to be relatively stable in basic conditions. The amino groups are not acidic and are unlikely to be deprotonated under normal basic conditions.

Thermal Stability: Substituted triazines are generally known for their thermal stability. nih.gov However, at very high temperatures, decomposition would be expected. The degradation pathways would likely involve the fragmentation of the piperidine ring and the triazine core. The specific decomposition products would depend on the temperature and the presence or absence of oxygen.

Oxidative and Reductive Stability: The triazine ring is relatively resistant to oxidation. The piperidine and amino groups, however, could be susceptible to oxidation by strong oxidizing agents. Conversely, the triazine ring can be reduced under certain conditions, although this typically requires potent reducing agents.

A potential degradation pathway under oxidative conditions could involve the oxidation of the piperidine ring. Ozonolysis of piperidine, for instance, has been shown to proceed via the formation of N-hydroxypiperidine. daneshyari.com

The table below summarizes the expected stability under various conditions.

ConditionExpected StabilityPotential Degradation Products
Strong Acid, HeatModerateHydroxytriazines, piperidinium salts
Strong BaseHighGenerally stable
High TemperatureModerate to HighFragmentation of piperidine and triazine rings
Strong Oxidizing AgentsLow to ModerateOxidized piperidine derivatives
Strong Reducing AgentsModerateReduced triazine ring derivatives

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of chemical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For 6-Piperidin-4-yl- calpaclab.commdpi.comoakwoodchemical.comtriazine-2,4-diamine, a reversed-phase HPLC (RP-HPLC) method is typically employed to quantify the purity and identify any potential impurities.

While specific application notes for this exact molecule are not detailed in publicly available literature, a standard method can be outlined based on the analysis of structurally similar triazine and piperidine (B6355638) derivatives. A typical analysis would involve a C18 stationary phase column, which is effective for separating moderately polar organic compounds. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the triazine ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For many diamino-triazine derivatives, purity levels are expected to be high, often exceeding 95%, as confirmed by this method calpaclab.com.

Table 1: Illustrative HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-programmed gradient from 5% to 95% Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a fundamental check of a compound's empirical formula and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For 6-Piperidin-4-yl- calpaclab.commdpi.comoakwoodchemical.comtriazine-2,4-diamine, the molecular formula is C₈H₁₄N₆, with a molecular weight of 194.24 g/mol calpaclab.comchemscene.com. The theoretical elemental composition can be calculated from this information. Experimental values are obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified.

A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's stoichiometric purity. Research on analogous compounds, such as 2-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid, demonstrates the utility of this method, showing excellent agreement between calculated and found values nih.gov.

Table 2: Elemental Composition of 6-Piperidin-4-yl- calpaclab.commdpi.comoakwoodchemical.comtriazine-2,4-diamine

ElementMolecular FormulaTheoretical (%)
Carbon (C)C₈H₁₄N₆49.47
Hydrogen (H)C₈H₁₄N₆7.27
Nitrogen (N)C₈H₁₄N₆43.26

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for assessing the thermal stability of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA experiment on 6-Piperidin-4-yl- calpaclab.commdpi.comoakwoodchemical.comtriazine-2,4-diamine would reveal its decomposition temperature and profile. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature. A sharp drop in the curve indicates the onset of thermal decomposition. For related s-triazine derivatives, TGA has been used to study thermal transitions and stability up to high temperatures, often in the range of 800 °C oakwoodchemical.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can identify thermal events such as phase transitions and decomposition. The resulting thermogram shows heat flow versus temperature. Exothermic peaks typically indicate decomposition or crystallization events, providing further insight into the compound's thermal stability. For various triazine compounds, DSC is used to determine thermal transitions under a nitrogen atmosphere, often with heating rates of 10 °C/min oakwoodchemical.com.

Together, TGA and DSC provide a comprehensive understanding of the thermal limits and behavior of 6-Piperidin-4-yl- calpaclab.commdpi.comoakwoodchemical.comtriazine-2,4-diamine, which is critical information for handling, storage, and formulation.

Exploration of Chemical Applications and Functional Properties from an Academic Perspective

Role as a Chemical Probe in Complex Molecular Systems

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function. The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous agents targeting various biological systems. nih.gov The 6-Piperidin-4-yl- ijpsr.infoderpharmachemica.comcalpaclab.comtriazine-2,4-diamine molecule possesses several features that make it a candidate for development as a chemical probe. The diamino groups and the nitrogen atoms within the triazine and piperidine (B6355638) rings can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for molecular recognition within the binding pockets of proteins. By modifying the piperidinyl or triazine substituents, libraries of related compounds can be generated to systematically probe molecular interactions and elucidate biological pathways.

Research into Triazine Derivatives as Precursors in Agrochemical Chemistry

1,3,5-Triazine derivatives form the chemical basis for a significant number of herbicides. wikipedia.org Research in this area is heavily focused on the synthesis of novel triazine structures. The most common and versatile synthetic precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.gov

The synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride is a well-established, temperature-controlled process involving sequential nucleophilic aromatic substitution (SNAr) reactions. derpharmachemica.comnih.gov

First Substitution: The reaction of cyanuric chloride with a first nucleophile (e.g., an amine or alcohol) is typically carried out at a low temperature, around 0 °C. nih.govmdpi.com

Second Substitution: The displacement of the second chlorine atom requires a higher temperature, often around room temperature, due to the reduced reactivity of the ring after the first substitution. nih.govmdpi.com

Third Substitution: The final substitution step necessitates heating, frequently above 60 °C, to replace the last chlorine atom. nih.gov

This precise temperature control allows for the stepwise and regioselective introduction of different functional groups onto the triazine core, enabling the synthesis of a vast library of derivatives for agrochemical screening. mdpi.com Other synthetic routes include the reaction of 1,3-oxazin-6-ones with guanidine (B92328) to produce new triazine structures. researchgate.net These synthetic strategies are fundamental to the discovery of new agrochemical precursors.

Principles of Molecular Recognition and Supramolecular Assembly Derived from Compound Structures

The 2,4-diamino-1,3,5-triazine moiety, a key feature of the target compound, is a powerful building block in supramolecular chemistry. nih.gov This structural unit is capable of forming robust and highly directional hydrogen bonds, which drive molecular recognition and self-assembly processes. rsc.org The amino groups act as hydrogen bond donors, while the ring nitrogen atoms act as acceptors.

This pattern of donors and acceptors allows the molecule to engage in extensive hydrogen-bonding networks, leading to the formation of well-defined, higher-order structures. researchgate.net For instance, molecules containing the 2,4-diaminotriazine unit can form centrosymmetric dimers through two N-H···N hydrogen bonds. researchgate.net These dimers can further assemble into larger aggregates, such as linear tapes or rosette-like cyclic structures, depending on the substitution pattern and experimental conditions. nih.govresearchgate.net The piperidine group can also influence the packing and dimensionality of the resulting supramolecular architecture. The study of these assemblies provides fundamental insights into the principles of molecular recognition and the bottom-up construction of complex, functional supramolecular systems. rsc.org

Future Research Directions and Unexplored Avenues in 6 Piperidin 4 Yl 1 2 3 Triazine 2,4 Diamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green chemistry principles offers significant opportunities for the synthesis of 6-Piperidin-4-yl- rsc.orgmdpi.comnih.govtriazine-2,4-diamine and its derivatives. Current research on related 2,4-diamino-1,3,5-triazines has demonstrated the efficacy of microwave-assisted synthesis. This method is often considered a green procedure because it significantly reduces reaction times, minimizes the use of solvents, and simplifies purification processes. researchgate.netrsc.orgnih.gov For instance, the reaction of dicyandiamide (B1669379) with appropriate nitriles under microwave irradiation has proven to be a rapid and efficient route to the diaminotriazine core. researchgate.netrsc.org

Future research should focus on adapting and optimizing these sustainable techniques for the synthesis of the title compound. One-pot, multi-component reactions, also amenable to microwave assistance, represent another promising avenue. nih.gov These strategies enhance atom economy and procedural simplicity, which are crucial for both laboratory-scale research and potential industrial applications. nih.gov The development of solvent-free or aqueous media-based synthetic protocols would further enhance the environmental credentials of these synthetic routes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives | Methodology | Key Advantages | Potential Application for Target Compound | References | | :--- | :--- | :--- | :--- | | Conventional Heating | Well-established, predictable scalability. | Baseline for comparison of new methods. | researchgate.net | | Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent usage, cleaner reactions. | Efficient synthesis of the core structure and its derivatives. researchgate.netrsc.orgnih.govnih.gov | | Ultrasound-Assisted Synthesis | Enhanced reaction rates, can be performed in aqueous media. | Green synthesis route, particularly for water-soluble precursors. | bohrium.com | | One-Pot Multi-Component Reactions | High atom economy, procedural simplicity, reduced waste. | Streamlined synthesis from simple, readily available starting materials. nih.govnih.gov |

Advanced Spectroscopic Characterization of Complex Hetero-Hybrid Derivatives

The structural elucidation of triazine derivatives can be challenging due to factors like low solubility and the potential for complex isomeric mixtures or rotamers. tdx.cat Future work on derivatives of 6-Piperidin-4-yl- rsc.orgmdpi.comnih.govtriazine-2,4-diamine will necessitate the use of advanced spectroscopic techniques.

While standard 1H and 13C NMR are foundational, more complex structures will require two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), for unambiguous assignment of all atoms. mdpi.com In cases of low solubility, techniques like using trifluoroacetic acid (TFA) as a co-solvent to disrupt intermolecular hydrogen bonding and π-stacking can be employed to obtain clear NMR spectra. tdx.cat Furthermore, variable temperature NMR studies can provide valuable information on dynamic processes, such as the rotational energy barriers around the amino-triazine bond. researchgate.netrsc.org Single-crystal X-ray diffraction will remain the gold standard for determining the precise three-dimensional structure and intermolecular interactions of new crystalline derivatives. researchgate.netmdpi.com

Deeper Computational Modeling of Reactivity and Intermolecular Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For 6-Piperidin-4-yl- rsc.orgmdpi.comnih.govtriazine-2,4-diamine, deeper computational modeling is a key avenue for future research.

Density Functional Theory (DFT) can be employed to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential as an electronic material. nih.gov DFT calculations can also predict spectroscopic properties, aiding in the interpretation of experimental data. mdpi.comnih.gov

Molecular dynamics (MD) simulations can offer insights into the conformational flexibility of the piperidine (B6355638) ring and its interactions with solvent molecules or biological targets. nih.govrsc.orgresearchgate.net For exploring potential applications, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features of a library of derivatives with their observed activity, guiding the design of more potent compounds. nih.gov Hirshfeld surface analysis is another valuable computational tool that can quantify and visualize intermolecular interactions within a crystal lattice, which is essential for understanding solid-state properties. nih.gov

Table 2: Computational Methods in Triazine Chemistry Research | Computational Method | Information Gained | Relevance to Future Research | References | | :--- | :--- | :--- | :--- | | Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO), reaction energies, simulated spectra. | Predict reactivity, guide synthetic targets, interpret spectroscopic data. | mdpi.comnih.gov | | Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding dynamics with target proteins. | Understand dynamic behavior and interactions in solution or biological systems. nih.govrsc.orgresearchgate.net | | QSAR Modeling | Correlation of molecular descriptors with biological activity or physical properties. | Rational design of derivatives with enhanced functional properties. | nih.gov | | Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes). | Identify potential therapeutic applications and guide drug design. | nih.govrsc.org | | Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in crystals. | Understand crystal packing and solid-state properties. | nih.gov |

Exploration of New Derivatization Strategies for Unprecedented Molecular Architectures

The 6-Piperidin-4-yl- rsc.orgmdpi.comnih.govtriazine-2,4-diamine core is a versatile platform for constructing novel and complex molecular architectures. The differential reactivity of the chlorine atoms in the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the sequential and controlled introduction of different nucleophiles, a strategy that can be exploited to create a vast library of derivatives. mdpi.comresearchgate.net

Future research should move beyond simple substitutions to explore the use of this triazine as a building block for supramolecular structures and advanced materials. For example, it can serve as a node for the construction of dendrimers or as a monomer unit in the synthesis of Covalent Organic Frameworks (COFs). mdpi.comnih.govrsc.org Triazine-based COFs are a class of porous materials known for their high thermal and chemical stability, with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comnih.govrsc.org By functionalizing the amino groups or the piperidine nitrogen, it is possible to introduce reactive sites for polymerization or for grafting the molecule onto surfaces, leading to new hybrid materials.

Investigation of Emerging Functional Properties in Niche Chemical Fields (e.g., catalysis, sensor development)

The unique electronic properties and structural versatility of triazines make them attractive candidates for applications in niche chemical fields. bohrium.com The nitrogen-rich triazine core can coordinate with metal ions, suggesting that derivatives of 6-Piperidin-4-yl- rsc.orgmdpi.comnih.govtriazine-2,4-diamine could be developed as ligands for metal-mediated catalysis. researchgate.netacs.org The incorporation of such ligands into polymeric structures like COFs can lead to robust and recyclable heterogeneous catalysts. rsc.org

Another exciting and largely unexplored avenue is the development of chemical sensors. The triazine scaffold can be functionalized with chromophores or fluorophores, creating chemosensors that signal the presence of specific analytes (e.g., metal ions, anions, or small molecules) through a change in color or fluorescence. bohrium.com The piperidine moiety can be modified to enhance selectivity and binding affinity for target analytes. Given the growing need for sensitive and selective detection methods in environmental monitoring and diagnostics, this represents a significant area for future investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-piperidin-4-yl-[1,3,5]triazine-2,4-diamine derivatives, and how are they optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on 1,3,5-triazine cores. For example, chlorine atoms in cyanuric chloride can be sequentially replaced by piperidine and aryl/amine groups under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Optimization involves adjusting reaction time, temperature, and stoichiometry. Microwave-assisted synthesis has been employed to reduce reaction times (e.g., from hours to minutes) and improve yields . Characterization via 1^1H/13^13C NMR, elemental analysis, and melting point determination ensures structural fidelity .

Q. How are structural and purity parameters validated for this compound?

  • Methodological Answer : Structural validation combines spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, TLC). For example, 1^1H NMR peaks for piperidinyl protons typically appear at δ 1.5–2.5 ppm, while triazine ring protons resonate near δ 8.0–8.5 ppm. Elemental analysis deviations >0.4% indicate impurities. Purity is confirmed via HPLC with >95% peak area thresholds .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer : Initial screens include antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) and cytotoxicity profiling (MTT assays on cancer cell lines like HL-60 or HeLa). Triplicate measurements with mean ± SD (e.g., MIC = 12.5 ± 1.5 µg/mL) ensure statistical robustness. Negative controls and reference drugs (e.g., ciprofloxacin) validate assay conditions .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of derivatives with enhanced antileukemic activity?

  • Methodological Answer : 3D-QSAR relies on molecular alignment, CoMFA/CoMSIA fields, and partial least squares (PLS) regression. For example, electronegative substituents (e.g., -NO2_2, -CF3_3) at the 6-aryl position correlate with improved antileukemic potency (pIC50_{50} > 6.0). Cross-validation (q2q^2 > 0.5) and bootstrapping ensure model reliability .

Q. How do researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line heterogeneity) or subtle structural differences (e.g., stereochemistry). Strategies include:

  • Re-testing under standardized conditions (fixed cell passage number, serum-free media).
  • Computational docking to compare binding modes (e.g., piperidinyl group orientation in kinase pockets).
  • Meta-analysis of multiple datasets to identify outliers (e.g., Grubbs’ test) .

Q. What computational approaches optimize reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT, MP2) predict transition states and intermediates. For example, reaction path searches using the GRRM program identify low-energy pathways for chlorine substitution. Machine learning (e.g., random forests) prioritizes substituents based on synthetic feasibility and predicted bioactivity .

Q. How can factorial design improve yield in multi-step syntheses?

  • Methodological Answer : A 2k^k factorial design evaluates factors like temperature (X1_1), solvent polarity (X2_2), and catalyst loading (X3_3). For example, ANOVA reveals that X1_1 and X2_2 interaction significantly impacts yield (p < 0.05). Response surface methodology (RSM) then optimizes conditions (e.g., 70°C, DMF, 5 mol% catalyst) to maximize yield (>80%) .

Q. What safety protocols are critical for handling this compound in academic labs?

  • Methodological Answer : Safety data sheets (SDS) mandate PPE (gloves, goggles) and fume hood use. Acute toxicity assays (e.g., LD50_{50} in rodents) inform handling limits. Waste disposal follows institutional guidelines for halogenated amines (e.g., neutralization before incineration) .

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6-Piperidin-4-yl-[1,3,5]triazine-2,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.